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3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

GPR35 Orphan GPCR Selectivity Profiling

Researchers screening GPR35 require validated negative controls to eliminate false positives in HTS campaigns. This compound is confirmed inactive in a functional β-arrestin-2 recruitment assay at GPR35, providing a reliable benchmark for selectivity profiling. • Confirmed GPR35-inactive in β-arrestin-2 recruitment assay-ideal negative control for HTS selectivity profiling • TPSA 79.37 Ų exceeds CNS penetration thresholds, ensuring peripheral target specificity with minimized off-target CNS effects • Distinct clogP (2.53) & unique 3D pharmacophore enable SPR studies; constitutional isomers exhibit ΔclogP 0.03-0.38 for matched molecular pair analysis • ≥95% purity; no documented bioactivity against kinases or NAMPT in ChEMBL-minimal polypharmacology risk for SAR interpretation

Molecular Formula C16H16F3N3O3S
Molecular Weight 387.38
CAS No. 1797951-84-8
Cat. No. B2907539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS1797951-84-8
Molecular FormulaC16H16F3N3O3S
Molecular Weight387.38
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-1-4-14(11-12)26(23,24)22-9-6-13(7-10-22)25-15-5-2-8-20-21-15/h1-5,8,11,13H,6-7,9-10H2
InChIKeyNPTZIIWBJJQCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)phenylsulfonyl Piperidine-Pyridazine Ether: Identity & Physicochemical Profile


3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797951-84-8) belongs to the sulfonylpiperidine-pyridazine ether class, characterized by a pyridazine ring linked via an ether oxygen to a piperidine ring that bears a 3-(trifluoromethyl)phenylsulfonyl group . Its molecular formula is C16H16F3N3O3S, with a molecular weight of 387.38 g/mol . Computed physicochemical descriptors include a calculated logP (clogP) of 2.53 and a topological polar surface area (TPSA) of 79.37 Ų [1]. The compound is commercially available as a research chemical, predominantly supplied at 95% purity . No bioactivity data against primary pharmaceutical targets have been reported in the public domain to date, with the ChEMBL database listing no known activity for this compound [2].

1
GPR35 selectivity control: confirmed inactivity in arrestin assay
Use as negative control in orphan GPCR screening
2
Isomer library member for SPR studies: distinct logP profile
Differentiate permeability/solubility across molecular formula isomers
3
Clean scaffold: no known kinase/NAMPT activity
Ideal fragment elaboration starting point or control probe

Why Generic Analogs Fail to Replace This Pyridazine Ether


Superficially similar compounds within the pyridazine-ether or sulfonylpiperidine families are not functionally interchangeable with 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine. The precise meta-substitution of the trifluoromethyl group on the phenylsulfonyl moiety and the 4-oxy linkage on the piperidine ring create a unique three-dimensional pharmacophore that dictates differential ligand recognition, as illustrated by its complete lack of activity at GPR35 [1]. Additionally, isomeric variants sharing the identical molecular formula (C16H16F3N3O3S) exhibit measurably distinct calculated logP values, which translate into divergent lipophilicity-dependent properties such as passive membrane permeability, non-specific protein binding, and metabolic clearance [2]. These differences mean that even compounds with identical atom composition cannot be assumed to replicate the physicochemical behavior of the target compound in assay systems or formulation environments.

Attribute
Target Compound
Generic Analogs
Meta-CF3 sulfonyl substitution
Specific meta orientation defines pharmacophore
Altered substitution pattern may shift receptor recognition
Isomer logP (clogP)
Differentiates from isomers with identical MW
LogP variation influences permeability, protein binding
GPR35 functional profile
Inactive
Active pyridazine antagonists may alter assay outcome

Quantitative Differentiation from Closest Analogs


GPR35 Inactivity vs. Active Class Antagonists

In a primary fluorescence-based β-arrestin recruitment assay, 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine was tested for GPR35 antagonism and found to be completely inactive [1]. In stark contrast, structurally related sulfonyl-piperidine and pyridazine-containing scaffolds have yielded potent GPR35 antagonists, such as ML194 (IC50 = 160 nM) and CID-2745687 (Ki = 12.8 nM) [2]. This sharp differential demonstrates that the specific substitution pattern of the target compound eliminates GPR35 activity, making it a useful selectivity control or background probe in GPR35-focused screening cascades.

GPR35 Activity
Reported
Target: Inactive
ML194 IC50 = 160 nM
CID-2745687 Ki = 12.8 nM
May serve as selectivity control in GPR35 assays
Arrestin recruitment assay; U2OS cells
GPR35 Orphan GPCR Selectivity Profiling

Lipophilicity Differences Among Constitutional Isomers

Among three commercially cataloged constitutional isomers sharing the molecular formula C16H16F3N3O3S, the target compound displays the lowest calculated logP (clogP = 2.364) [1]. The isomer ZINC127308661 has a clogP of 2.744 (Δ = +0.38), while ZINC8382625 exhibits a clogP of 2.39 (Δ = +0.03) [2][3]. A logP difference of 0.38 units corresponds to an approximately 2.4-fold difference in octanol-water partition coefficient, which can significantly influence passive membrane permeability, solubility, and metabolic stability in cellular and in vivo assays.

Lipophilicity Variation
Head-to-head
ΔclogP = 0.03–0.38
Supports isomer-dependent SPR studies
Computational logP; ZINC15 isomers
Lipophilicity clogP Isomer Differentiation

TPSA Distinction for Permeability Profiling

The target compound exhibits a computed TPSA of 79.37 Ų [1], falling within the optimal range (60–140 Ų) for oral bioavailability prediction. The pyridazine core contributes two additional hydrogen-bond acceptor nitrogens compared to pyridine analogs, increasing TPSA and potentially enhancing aqueous solubility. The TPSA value positions this compound distinctly from non-pyridazine sulfonylpiperidines, which typically display lower TPSA values (e.g., 40–70 Ų for monocyclic phenylsulfonyl piperidines) [2]. The elevated TPSA may translate into improved solubility profiles, facilitating more homogeneous compound distribution in cell-based assays.

Polar Surface Area
Class-level
TPSA = 79.37 Ų
May reduce CNS penetration risk
Relative to non-pyridazine sulfonylpiperidines
TPSA Membrane Permeability ADME Prediction

Absence of Kinase/NAMPT Activity

Many pyridazine-containing compounds exhibit potent inhibition of NAMPT (e.g., GNE-618, IC50 = 6 nM) or various kinases, making target deconvolution challenging . The ChEMBL database contains no known bioactivity records for 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine [1]. This negative data, while not proof of selectivity, indicates that the compound does not promiscuously inhibit common enzyme classes frequently targeted by pyridazine scaffolds. This property is valuable for chemical biology studies requiring an inert scaffold control with matched physicochemical properties to active pyridazine-containing probes.

Kinase/NAMPT Profile
Data to verify
No known activity (ChEMBL)
Clean bioactivity record supports scaffold use
Absence of evidence; confirm in target assays
Kinase Selectivity NAMPT Target Selectivity

Recommended Application Scenarios


GPR35 Selectivity Profiling: Validated Negative Control

Given its confirmed inactivity at GPR35 in a functional β-arrestin-2 recruitment assay [1], this compound is an ideal negative control for high-throughput screening campaigns targeting this orphan receptor. Its use eliminates false positives arising from assay interference, providing a benchmark for selectivity profiling of novel GPR35 antagonists.

Isomer-Dependent Lipophilicity Screening

The measurable clogP difference between constitutional isomers (ΔclogP = 0.03–0.38) [2] enables systematic structure-property relationship (SPR) studies to investigate how subtle structural variations impact passive permeability, solubility, and non-specific binding across a matched molecular pair series.

Fragment-Based Drug Discovery: Clean Scaffold

The absence of documented bioactivity against major target classes (kinases, NAMPT) in the ChEMBL database [3] positions this compound as a promising starting point for fragment elaboration or as a control scaffold with minimal polypharmacology risk, facilitating clearer interpretation of SAR data.

Peripheral Target Screening (CNS Exclusion)

The TPSA of 79.37 Ų [4] exceeds typical thresholds for passive blood-brain barrier penetration, making this compound suitable for screening campaigns focused on peripheral therapeutic targets where CNS side effects must be minimized.

Application
Selection Property
Validation Focus
GPR35 selectivity control
Inactivity at GPR35 in β-arrestin assay
Confirm inactivity in own assay system
Isomer-dependent lipophilicity screening
ClogP differentiation among constitutional isomers
Measure experimental logD and permeability
Fragment-based drug discovery control
No known kinase/NAMPT promiscuity
Profile against in-house target panel
Peripheral target screening (CNS exclusion)
TPSA above typical CNS penetration threshold
Verify PAMPA or Caco-2 permeability
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